Kadcyla -

Kadcyla

Catalog Number: EVT-10960580
CAS Number:
Molecular Formula: C47H64ClN5O13S
Molecular Weight: 974.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Kadcyla is produced by Genentech, a member of the Roche Group. The compound falls under the classification of biopharmaceuticals and specifically as an antibody-drug conjugate. It is indicated for patients with HER2-positive metastatic breast cancer who have previously received trastuzumab and a taxane . The drug works by specifically targeting HER2-overexpressing cells, which are often associated with aggressive forms of breast cancer.

Synthesis Analysis

Methods and Technical Details

The synthesis of Kadcyla involves several key steps:

  1. Production of Trastuzumab: Trastuzumab is produced using recombinant DNA technology in Chinese hamster ovary cells.
  2. Conjugation Process: The drug DM1 is conjugated to trastuzumab through a chemical linker (MCC). This process typically involves:
    • Reduction of Disulfide Bonds: Disulfide bridges in the antibody are reduced to expose sulfhydryl groups.
    • Michael Addition Reaction: The maleimide group on MCC reacts with these sulfhydryl groups to form stable thioether bonds.
  3. Characterization: The resulting antibody-drug conjugate is characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS) to determine drug-to-antibody ratios (DAR), purity, and stability .
Molecular Structure Analysis

Structure and Data

Kadcyla's molecular structure consists of:

  • Trastuzumab: A humanized IgG1 monoclonal antibody that binds specifically to the HER2 receptor.
  • DM1: A potent microtubule inhibitor that disrupts mitotic spindle formation, leading to cell death.
  • Linker (MCC): Provides stability to the conjugate and allows for selective release of DM1 inside target cells.

The average drug-to-antibody ratio is approximately 3.5 DM1 molecules per trastuzumab molecule . The structural integrity and functionality of Kadcyla are critical for its therapeutic efficacy.

Chemical Reactions Analysis

Reactions and Technical Details

Kadcyla undergoes several key reactions during its mechanism of action:

  1. Binding to HER2: The trastuzumab component binds specifically to the extracellular domain of the HER2 receptor on cancer cells.
  2. Internalization: Upon binding, the complex is internalized via endocytosis.
  3. Release of DM1: Inside the cell, the acidic environment leads to the cleavage of the linker, releasing DM1 into the cytoplasm where it exerts its cytotoxic effects by inhibiting microtubule polymerization .
Mechanism of Action

Process and Data

Kadcyla functions through a multi-step mechanism:

  1. Targeting: The trastuzumab component selectively targets HER2-positive cells.
  2. Internalization: After binding, the antibody-drug conjugate is internalized into the cell.
  3. Cytotoxic Action: Once inside, DM1 disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in HER2-overexpressing cancer cells .

This targeted approach minimizes systemic toxicity often associated with conventional chemotherapies.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Kadcyla exhibits several important physical and chemical properties:

  • Appearance: White to pale yellow lyophilized powder.
  • Solubility: Soluble in sterile water for injection; forms a clear to slightly opalescent solution upon reconstitution.
  • Stability: Should be stored at 2°C to 8°C; reconstituted solutions should be used within 24 hours .

The stability and solubility characteristics are crucial for ensuring effective delivery during intravenous administration.

Applications

Scientific Uses

Molecular Architecture and Conjugation Chemistry

Kadcyla (ado-trastuzumab emtansine) represents a paradigm of precision oncology therapeutics, integrating monoclonal antibody specificity with potent cytotoxic delivery. This antibody-drug conjugate exemplifies sophisticated bioengineering designed to overcome limitations of conventional chemotherapy through targeted payload delivery [1] [6].

Structural Components of Antibody-Drug Conjugate Framework

The architectural framework of Kadcyla comprises three functionally integrated elements:

  • Targeting Moiety: The humanized immunoglobulin G1 (IgG1) monoclonal antibody trastuzumab provides antigen-specific binding and internalization machinery.
  • Cytotoxic Warhead: The maytansinoid derivative emtansine (designated DM1) functions as microtubule-disrupting payload with sub-nanomolar potency.
  • Bifunctional Linker: Succinimidyl trans-4-(maleimidylmethyl) cyclohexane-1-carboxylate (SMCC) creates a stable thioether bridge between antibody and payload [3] [6].

This tripartite organization enables precise tumor targeting while minimizing systemic exposure to the cytotoxic agent. The intact conjugate exhibits a molecular weight of approximately 148 kDa, with the small molecule components contributing 2.4 kDa per DM1 unit. Structural heterogeneity arises from non-site-specific conjugation, yielding a mixture of drug-antibody ratio species that maintain consistent HER2 binding affinity but variable pharmacokinetic properties [1] [9].

Trastuzumab: Humanized Monoclonal Antibody Targeting HER2/neu

Trastuzumab, the targeting component derived from the murine monoclonal antibody 4D5, is a 145.5 kDa humanized IgG1 kappa immunoglobulin produced in Chinese hamster ovary cells. Its antigen-binding fragment (Fab) region binds with high affinity (Kd = 0.1-1 nM) to subdomain IV of the human epidermal growth factor receptor 2 (HER2) extracellular domain [4] [10]. Key functional characteristics include:

  • Receptor Antagonism: Steric hindrance prevents HER2 dimerization with other HER family members (particularly HER3), disrupting mitogen-activated protein kinase and phosphatidylinositol 3-kinase signaling pathways essential for tumor proliferation [10].
  • Receptor Internalization: Antibody binding induces rapid receptor internalization via clathrin-dependent endocytosis, delivering the conjugate to lysosomal compartments for payload release [6] [10].
  • Immunological Effector Functions: The crystallizable fragment (Fc) domain mediates antibody-dependent cellular cytotoxicity through natural killer cell engagement, contributing to additional antitumor activity independent of payload delivery [10].

The humanization process (achieving 95% human sequence) significantly reduced immunogenicity while preserving the complementarity-determining regions responsible for HER2 specificity [4].

Cytotoxic Payload: Maytansinoid DM1 Derivatization and Mechanism

DM1 represents a semi-synthetic derivative of maytansine, a naturally occurring ansamacrolide originally isolated from Maytenus ovatus bark. Structural modifications include:

  • Addition of a thiol-containing methanethiopropionate side chain at the C3 position, enabling linker conjugation while maintaining tubulin-binding activity [5] [7].
  • Methyl substitution at the C15 position, enhancing cytotoxicity approximately 20-fold compared to native maytansine [5].

The molecular mechanism involves:

  • High-affinity binding to the vinca alkaloid site of β-tubulin (Kd ≈ 0.9 μM)
  • Suppression of microtubule dynamic instability at nanomolar concentrations
  • Disruption of mitotic spindle assembly during metaphase-anaphase transition
  • Induction of prolonged mitotic arrest and caspase-mediated apoptosis [5] [7]

Table 1: Microtubule-Targeting Mechanism of DM1

ParameterFree DM1/DM4Conjugated DM1 (Kadcyla)Metabolite (Lysine-MCC-DM1)
IC50 (MCF7 cells)10⁻¹¹-10⁻¹² M10⁻⁹-10⁻¹⁰ M10⁻¹⁰-10⁻¹¹ M
Tubulin Binding AffinityKd = 0.93 μMNot applicableKd = 0.86 μM
Microtubule Dynamics Suppression>90% at 100 nMEquivalent intracellularlyEquivalent intracellularly
Mitotic Arrest Concentration1-3 nM10-30 nM3-10 nM

[5] [7]

The extraordinary potency (100-1000-fold greater than conventional chemotherapy agents) necessitates targeted delivery to avoid systemic toxicity, justifying its application in antibody-drug conjugate design [5].

Linker Technology: SMCC (Succinimidyl Trans-4-(Maleimidylmethyl) Cyclohexane-1-Carboxylate)

The heterobifunctional SMCC linker enables stable covalent conjugation through two distinct reactive groups:

  • N-hydroxysuccinimide (NHS) Ester: Reacts selectively with ε-amino groups of lysine residues under mild alkaline conditions (pH 7.5-8.5), forming stable amide bonds.
  • Maleimide Group: Undergoes Michael addition with the thiol group of DM1, creating hydrolysis-resistant thioether linkages [1] [9].

The cyclohexane ring confers rigidity and metabolic stability, preventing premature payload release in circulation. Critical pharmaceutical advantages include:

  • Plasma Stability: The thioether bond resands serum esterases and peptidases, maintaining conjugate integrity during systemic circulation (half-life >4 days in humans) [6].
  • Controlled Payload Release: Lysosomal proteolytic degradation of the antibody component yields the active metabolite lysine-MCC-DM1, which retains the linker-payload structure and microtubule-disrupting activity [1] [9].

A significant structural consideration involves the maleimide group's potential side reactions:

  • Approximately 10-15% of SMCC linkers undergo hydrolysis before DM1 conjugation, generating unreactive maleamic acid derivatives.
  • More importantly, mass spectrometry studies reveal unexpected Michael addition between maleimide and antibody lysine residues, forming +222 Da cross-linked species that cannot conjugate DM1. These structural variants account for approximately 1.5-3% of total antibody content in commercial Kadcyla [9].

Bioconjugation Methodology: Lysine Residue Attachment and Drug-Antibody Ratio Optimization

Conjugation exploits solvent-accessible lysine residues distributed across trastuzumab's surface. Analytical characterization reveals:

  • 88 lysines and 4 N-terminal amines provide potential conjugation sites
  • Approximately 70 lysines demonstrate partial conjugation susceptibility
  • Conjugation occurs preferentially at surface-exposed lysines with reduced pKa (notably Lys-111, Lys-149, Lys-207, Lys-317) [1]

The stochastic conjugation process yields a heterogeneous mixture of drug-antibody ratio species ranging from 0 to 8 DM1 molecules per antibody. This distribution follows a Poisson profile centered at an average drug-antibody ratio of 3.5, optimized through reaction stoichiometry control:

Table 2: Drug-Antibody Ratio Distribution in Kadcyla

Drug-Antibody Ratio SpeciesTheoretical Poisson Distribution (%)Observed Distribution (%)Key Characteristics
03.31.5-5.0Retains HER2 binding but lacks cytotoxicity
111.68.0-14.0Suboptimal payload delivery
220.318.0-25.0Minimum therapeutic threshold
323.722.0-28.0Optimal balance of efficacy/safety
420.720.0-25.0Primary therapeutic species
511.610.0-15.0Increased efficacy but reduced pharmacokinetics
65.44.0-8.0Accelerated plasma clearance
7+3.4<3.0Undesirable aggregation potential

[1] [9]

Critical process parameters for drug-antibody ratio control include:

  • Linker-to-Antibody Ratio: Optimal SMCC:trastuzumab molar ratio of 10:1 ensures sufficient linker loading without excessive cross-linking.
  • Reaction pH and Temperature: Maintained at pH 8.0-8.5 and 18-22°C to balance reaction kinetics against lysine specificity.
  • DM1 Coupling Conditions: 2-4 hour incubation at ambient temperature prevents maleimide hydrolysis and disulfide formation.
  • Hydrophobic Interaction Chromatography: Purification removes high drug-antibody ratio species (>4) and unconjugated antibody to achieve the target distribution [1].

The optimized drug-antibody ratio profile maximizes therapeutic index by balancing sufficient payload delivery against pharmacokinetic deterioration associated with excessive hydrophobicity. Species exceeding drug-antibody ratio 4 exhibit accelerated plasma clearance due to increased Fc receptor binding, while low drug-antibody ratio components reduce overall potency [1] [9]. This carefully controlled heterogeneity exemplifies the intricate relationship between conjugation chemistry and pharmaceutical performance in antibody-drug conjugate development.

Properties

Product Name

Kadcyla

IUPAC Name

[(1S,2R,3S,5S,6S,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[1-[(4-carbamoylcyclohexyl)methyl]-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoyl-methylamino]propanoate

Molecular Formula

C47H64ClN5O13S

Molecular Weight

974.6 g/mol

InChI

InChI=1S/C47H64ClN5O13S/c1-25-10-9-11-35(63-8)47(61)23-33(64-45(60)50-47)26(2)41-46(4,66-41)36(22-38(55)52(6)31-19-29(18-25)20-32(62-7)40(31)48)65-44(59)27(3)51(5)37(54)16-17-67-34-21-39(56)53(43(34)58)24-28-12-14-30(15-13-28)42(49)57/h9-11,19-20,26-28,30,33-36,41,61H,12-18,21-24H2,1-8H3,(H2,49,57)(H,50,60)/t26-,27+,28?,30?,33+,34?,35-,36+,41+,46+,47+/m1/s1

InChI Key

WPWQMVXPTHKASL-PUXYSECUSA-N

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)N)C)C)OC)(NC(=O)O2)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.